Orientin

Catalog No.
S538233
CAS No.
28608-75-5
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orientin

CAS Number

28608-75-5

Product Name

Orientin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2

InChI Key

PLAPMLGJVGLZOV-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

8-C-beta-glucopyranosyl-3',4',5,7-tetrahydroxyflav-2-en-3-one, luteolin 8-C-beta-D-glucopyranoside, luteolin-8-c-glucoside, orientin, orientine

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Description

The exact mass of the compound Orientin is 448.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orientin is a naturally occurring flavone found in various plants, including barley, chickpeas, and bamboo leaves []. It has gained interest in scientific research due to its potential health benefits. Here's a look at some areas of scientific exploration regarding Orientin:

Antioxidant Properties

Research suggests Orientin exhibits antioxidant properties. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases []. Studies have observed Orientin's free radical scavenging activity in cell cultures [, ].

Anti-Inflammatory Effects

Inflammation is the body's natural response to injury or infection. However, chronic inflammation can contribute to various health conditions. Scientific studies have investigated Orientin's potential anti-inflammatory effects. Orientin was observed to suppress the production of inflammatory molecules in certain cell types [, ].

Other Areas of Research

Orientin is being explored for its potential effects in various areas. These include:

  • Bone health - Studies suggest Orientin may promote bone formation [].
  • Cognitive function - Some research indicates Orientin may have neuroprotective properties [].

Orientin is a C-glycosyl flavonoid with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. Its molecular formula is C21H20O11, and it has a molecular weight of approximately 448.38 g/mol. The compound is characterized by its phenolic structure, which includes two ether groups and one ketone group, making it soluble in polar solvents such as water and methanol .

Orientin is primarily found in various plants, notably in bamboo leaves (Phyllostachys species), passion flower, and Açaí palm. Its identification has been established through methods like mass spectrometry .

Typical of flavonoids. It can undergo:

  • Hydrolysis: Breaking down into its aglycone form (luteolin) and glucose.
  • Oxidation: Reacting with oxidizing agents to form various oxidative products.
  • Methylation: Adding methyl groups to hydroxyl groups, altering its solubility and biological activity.

These reactions are essential for understanding its stability and reactivity in biological systems .

Orientin exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, contributing to its protective role against oxidative stress .
  • Anti-inflammatory Effects: Orientin mitigates inflammation by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
  • Cardiovascular Benefits: Preliminary studies suggest it may act as an anti-arrhythmia agent by dilating cardiac arteries through inhibition of L-type calcium channels .
  • Antidiabetic Effects: It has demonstrated potential in managing blood glucose levels in type 2 diabetes models .

Orientin can be synthesized through various methods:

  • Natural Extraction: Isolated from plant sources such as bamboo leaves using solvents like methanol or ethanol. For example, extraction from Phyllostachys pubescens yields significant amounts of orientin .
  • Biochemical Synthesis: Recent studies have explored enzymatic pathways to convert luteolin into orientin using specific enzymes to enhance yield and efficiency .
  • Chemical Synthesis: Laboratory synthesis involves multi-step reactions starting from simpler flavonoids like apigenin or luteolin, followed by glycosylation processes to introduce the glucose moiety at the appropriate position .

The applications of orientin are diverse:

  • Nutraceuticals: Used as a dietary supplement due to its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Investigated for potential therapeutic roles in cardiovascular diseases and diabetes management.
  • Cosmetics: Incorporated into skincare products for its antioxidant benefits.

Its versatility makes it a compound of interest in both health and cosmetic industries .

Research on orientin's interactions includes:

  • Synergistic Effects: Studies indicate that orientin may enhance the efficacy of other antioxidants when combined.
  • Drug Interactions: Investigations are ongoing regarding its influence on drug metabolism and pharmacokinetics, particularly concerning cardiovascular medications.

Understanding these interactions is crucial for developing effective therapeutic strategies that incorporate orientin .

Orientin shares structural similarities with several other flavonoids. Here are some notable comparisons:

CompoundStructure TypeUnique Characteristics
IsoorientinC-glycosideLuteolin-6-C-glucoside; differs in glycosylation position.
VitexinC-glycosideExhibits strong antioxidant properties; found in various plants.
ApigeninFlavoneLacks glycosylation; known for anti-inflammatory effects.
LuteolinFlavoneParent compound; possesses similar antioxidant properties but without glycosylation.

Orientin's uniqueness lies in its specific glycosylation at the 8-position of luteolin, which enhances its solubility and biological activity compared to its aglycone counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

265 - 267 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IAX93XCW6C

Other CAS

28608-75-5

Wikipedia

Orientin
Procyanidin_C1

Dates

Modify: 2023-08-15
1: Zhao N, Sun Q, Song Y, Wang L, Zhang T, Meng F. Comparative pharmacokinetics study of orientin in rat plasma by UHPLC-MS/MS after intravenous administration of single orientin and Trollius chinensis Bunge extract. Biomed Chromatogr. 2018 Apr;32(4). doi: 10.1002/bmc.4142. Epub 2017 Dec 26. PubMed PMID: 29148582.
2: Wang X, An F, Wang S, An Z, Wang S. Orientin Attenuates Cerebral Ischemia/Reperfusion Injury in Rat Model through the AQP-4 and TLR4/NF-κB/TNF-α Signaling Pathway. J Stroke Cerebrovasc Dis. 2017 Oct;26(10):2199-2214. doi: 10.1016/j.jstrokecerebrovasdis.2017.05.002. Epub 2017 Jun 20. PubMed PMID: 28645524.
3: Tian T, Zeng J, Zhao G, Zhao W, Gao S, Liu L. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons. Exp Biol Med (Maywood). 2018 Jan;243(1):78-86. doi: 10.1177/1535370217737983. Epub 2017 Oct 26. PubMed PMID: 29073777; PubMed Central PMCID: PMC5788155.
4: Bae JS. Inhibitory Effect of Orientin on Secretory Group IIA Phospholipase A2. Inflammation. 2015 Aug;38(4):1631-8. doi: 10.1007/s10753-015-0139-8. PubMed PMID: 25687642.
5: Thangaraj K, Vaiyapuri M. Orientin, a C-glycosyl dietary flavone, suppresses colonic cell proliferation and mitigates NF-κB mediated inflammatory response in 1,2-dimethylhydrazine induced colorectal carcinogenesis. Biomed Pharmacother. 2017 Dec;96:1253-1266. doi: 10.1016/j.biopha.2017.11.088. Epub 2017 Dec 2. PubMed PMID: 29198745.
6: Yadav M, Song F, Huang J, Chakravarti A, Jacob NK. Ocimum flavone Orientin as a countermeasure for thrombocytopenia. Sci Rep. 2018 Mar 22;8(1):5075. doi: 10.1038/s41598-018-23419-x. PubMed PMID: 29567949; PubMed Central PMCID: PMC5864743.
7: Wang S, Yu Y, Feng Y, Zou F, Zhang X, Huang J, Zhang Y, Zheng X, Huang XF, Zhu Y, Liu Y. Protective effect of the orientin on noise-induced cognitive impairments in mice. Behav Brain Res. 2016 Jan 1;296:290-300. doi: 10.1016/j.bbr.2015.09.024. Epub 2015 Sep 21. PubMed PMID: 26392065.
8: Liu Y, Lan N, Ren J, Wu Y, Wang ST, Huang XF, Yu Y. Orientin improves depression-like behavior and BDNF in chronic stressed mice. Mol Nutr Food Res. 2015 Jun;59(6):1130-42. doi: 10.1002/mnfr.201400753. Epub 2015 Apr 29. Erratum in: Mol Nutr Food Res. 2015 Jul;59(7):1411. PubMed PMID: 25788013.
9: Koeppen BH. C-Glycosylflavonoids. The chemistry of orientin and iso-orientin. Biochem J. 1965 Nov;97(2):444-8. PubMed PMID: 16749149; PubMed Central PMCID: PMC1264660.
10: An F, Wang S, Tian Q, Zhu D. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells. Oncol Lett. 2015 Oct;10(4):2627-2633. Epub 2015 Aug 18. PubMed PMID: 26622901; PubMed Central PMCID: PMC4580036.
11: Guo D, Hu X, Zhang H, Lu C, Cui G, Luo X. Orientin and neuropathic pain in rats with spinal nerve ligation. Int Immunopharmacol. 2018 May;58:72-79. doi: 10.1016/j.intimp.2018.03.013. Epub 2018 Mar 17. PubMed PMID: 29558662.
12: Nash LA, Sullivan PJ, Peters SJ, Ward WE. Rooibos flavonoids, orientin and luteolin, stimulate mineralization in human osteoblasts through the Wnt pathway. Mol Nutr Food Res. 2015 Mar;59(3):443-53. doi: 10.1002/mnfr.201400592. Epub 2015 Jan 14. PubMed PMID: 25488131.
13: Law BN, Ling AP, Koh RY, Chye SM, Wong YP. Neuroprotective effects of orientin on hydrogen peroxide induced apoptosis in SH SY5Y cells. Mol Med Rep. 2014 Mar;9(3):947-54. doi: 10.3892/mmr.2013.1878. Epub 2013 Dec 24. PubMed PMID: 24366367.
14: Lee W, Ku SK, Bae JS. Vascular barrier protective effects of orientin and isoorientin in LPS-induced inflammation in vitro and in vivo. Vascul Pharmacol. 2014 Jul;62(1):3-14. doi: 10.1016/j.vph.2014.04.006. Epub 2014 May 2. PubMed PMID: 24792192.
15: Liu L, Wu Y, Huang X. Orientin protects myocardial cells against hypoxia-reoxygenation injury through induction of autophagy. Eur J Pharmacol. 2016 Apr 5;776:90-8. doi: 10.1016/j.ejphar.2016.02.037. Epub 2016 Feb 11. PubMed PMID: 26875637.
16: Qi S, Feng Z, Li Q, Qi Z, Zhang Y. Inhibition of ROS-mediated activation Src-MAPK/AKT signaling by orientin alleviates H(2)O(2)-induced apoptosis in PC12 cells. Drug Des Devel Ther. 2018 Nov 16;12:3973-3984. doi: 10.2147/DDDT.S178217. eCollection 2018. PubMed PMID: 30510405; PubMed Central PMCID: PMC6248275.
17: Da Silva RZ, Yunes RA, de Souza MM, Delle Monache F, Cechinel-Filho V. Antinociceptive properties of conocarpan and orientin obtained from Piper solmsianum C. DC. var. solmsianum (Piperaceae). J Nat Med. 2010 Oct;64(4):402-8. doi: 10.1007/s11418-010-0421-x. Epub 2010 May 15. PubMed PMID: 20473574.
18: Kim SJ, Pham TH, Bak Y, Ryu HW, Oh SR, Yoon DY. Orientin inhibits invasion by suppressing MMP-9 and IL-8 expression via the PKCα/ ERK/AP-1/STAT3-mediated signaling pathways in TPA-treated MCF-7 breast cancer cells. Phytomedicine. 2018 Nov 15;50:35-42. doi: 10.1016/j.phymed.2018.09.172. Epub 2018 Sep 18. PubMed PMID: 30466990.
19: Chen F, Zhang Q, Liu J, Gu H, Yang L. An efficient approach for the extraction of orientin and vitexin from Trollius chinensis flowers using ultrasonic circulating technique. Ultrason Sonochem. 2017 Jul;37:267-278. doi: 10.1016/j.ultsonch.2017.01.012. Epub 2017 Jan 10. PubMed PMID: 28427633.
20: Li F, Zong J, Zhang H, Zhang P, Xu L, Liang K, Yang L, Yong H, Qian W. Orientin Reduces Myocardial Infarction Size via eNOS/NO Signaling and Thus Mitigates Adverse Cardiac Remodeling. Front Pharmacol. 2017 Dec 21;8:926. doi: 10.3389/fphar.2017.00926. eCollection 2017. PubMed PMID: 29311930; PubMed Central PMCID: PMC5742593.

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